3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
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Overview
Description
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves several steps. One common method includes the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and coupling agents such as palladium catalysts .
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Chemical Biology: The compound is employed in studies to understand biological processes at the molecular level.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride can be compared with other naphthyridine derivatives such as:
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 7-Dimethoxymethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C8H10BrClN2 |
---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-3-6-1-2-10-5-8(6)11-4-7;/h3-4,10H,1-2,5H2;1H |
InChI Key |
LOCUXJIWNPPGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)Br.Cl |
Origin of Product |
United States |
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